

Stability-Indicating Analytical Methods for Ombitasvir: Application Notes and Protocols

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Compound Focus: Ombitasvir

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Introduction

Ombitasvir (OMB) is a key pharmaceutical ingredient used in combination with other antiviral agents such as **Paritaprevir (PAR)** and **Ritonavir (RIT)** for the treatment of hepatitis C virus (HCV) infection. Ensuring the stability and quality of drug products containing **Ombitasvir** requires robust, specific, and stability-indicating analytical methods. These methods are designed to accurately quantify the active pharmaceutical ingredient (API) while also separating and identifying its degradation products formed under various stress conditions. The following application notes and detailed protocols are compiled from recent research publications to aid scientists and drug development professionals in the quality control and stability assessment of **Ombitasvir**-containing dosage forms.

Summarized Analytical Methods and Validation Data

The following tables consolidate the key parameters and validation data from recent stability-indicating methods developed for **Ombitasvir** in combination products.

Table 1: Chromatographic Conditions for Ombitasvir Analysis

Parameter	RP-HPLC Method [1]	UHPLC Method [2]
Analytical Technique	Reverse-Phase High-Performance Liquid Chromatography	Ultra-High-Performance Liquid Chromatography
Stationary Phase	Kromasil C18 (150 mm x 2.6 mm, 5 µm)	Information not specified in abstract
Mobile Phase	Phosphate Buffer : Acetonitrile = 40 : 60 % V/V	Acetonitrile and Water (pH 2.5)
Elution Mode	Isocratic	Isocratic
Flow Rate	1.0 mL/min	Information not specified
Detection Wavelength	240 nm	Information not specified
Injection Volume	10 µL	Information not specified
Column Temperature	30 °C	Information not specified
Retention Time	Data not explicitly provided for OMB	Approximately 3 minutes

Table 2: Method Validation Parameters for Ombitasvir

Validation Parameter	Reported Results [1]
Linearity Range	Not explicitly stated for OMB alone
Limit of Detection (LOD)	0.06 µg/mL
Limit of Quantification (LOQ)	0.18 µg/mL
Accuracy (% Recovery)	Within acceptable limits (specific range not stated)
Precision	Meets ICH guidelines (specific %RSD not stated)
Robustness	Method found to be robust

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Simultaneous Estimation

This protocol is adapted from the method developed for the simultaneous estimation of Paritaprevir, **Ombitasvir**, and Ritonavir in tablet dosage forms [1] [3].

3.1.1. Materials and Equipment

- **API Standards:** **Ombitasvir**, Paritaprevir, and Ritonavir reference standards.
- **Sample:** Tablets containing the drug combination.
- **Chemicals:** HPLC-grade acetonitrile, potassium dihydrogen phosphate (or other buffer salts), ortho-phosphoric acid, and high-purity water.
- **Equipment:** An HPLC system equipped with a quaternary pump, auto-sampler, thermostatted column compartment, and a Photo Diode Array (PDA) detector.
- **Chromatographic Column:** Kromasil C18 column (150 mm x 2.6 mm, 5 µm particle size) or equivalent.

3.1.2. Preparation of Solutions

- **Mobile Phase:** Prepare a mixture of 0.03M potassium dihydrogen phosphate buffer (pH adjusted to ~4.0 with dilute ortho-phosphoric acid) and acetonitrile in the ratio of 40:60 % v/v. Filter through a 0.22 µm nylon membrane filter and degas.
- **Diluent:** Use a mixture of mobile phase components or a solvent in which all analytes are freely soluble, such as acetonitrile and water.
- **Standard Stock Solution:** Accurately weigh and transfer approximately 10 mg each of OMB, PAR, and RIT reference standards into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to obtain a stock solution of 1000 µg/mL for each analyte.
- **Working Standard Solution:** Dilute the stock solution appropriately with diluent to obtain a mixed standard solution containing the analytes at concentrations within the linear range.
- **Sample Solution:** Weigh and powder not less than 20 tablets. Transfer an accurately weighed quantity of the powder, equivalent to about 10 mg of **Ombitasvir**, into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15-20 minutes with intermittent shaking, and dilute to volume with the diluent. Centrifuge or filter the solution through a 0.22 µm membrane filter before injection.

3.1.3. Chromatographic Procedure

- Stabilize the HPLC system with the mobile phase at a flow rate of 1.0 mL/min.
- Set the column temperature to 30°C and the detection wavelength to 240 nm.
- Inject 10 µL of the diluent as a blank to confirm no interfering peaks.
- Inject 10 µL of the working standard solution five to six times to check the system suitability. Ensure that the relative standard deviation (RSD) of peak areas and retention times for each analyte is less than 2.0%.
- Inject 10 µL of the sample solution and record the chromatogram.
- Identify the peaks based on their retention times by comparing the sample chromatogram with the standard chromatogram.
- Calculate the content of **Ombitasvir** in the sample solution by comparing its peak area with that of the standard.

Protocol: Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method by subjecting the drug product to various stress conditions and proving that the method can adequately separate the analyte from its degradation products [1] [4].

3.2.1. Acid Degradation

- **Procedure:** Treat the tablet powder (equivalent to about 10 mg of OMB) with 5-10 mL of 0.1 N to 5 N Hydrochloric Acid (HCl). Heat the solution at 70°C for a predefined time (e.g., 15 hours to 30 minutes, depending on the degradation rate) [1] [4].
- **Termination:** Neutralize the solution after the stress period using a base like sodium hydroxide.
- **Analysis:** Dilute the solution to the required concentration with diluent and analyze by HPLC.

3.2.2. Alkaline Degradation

- **Procedure:** Treat the tablet powder with 5-10 mL of 0.1 N to 5 N Sodium Hydroxide (NaOH). Heat the solution at 70°C for a predefined time (e.g., 5 hours to 30 minutes) [1] [4].
- **Termination:** Neutralize the solution after the stress period using an acid like HCl.
- **Analysis:** Dilute and analyze by HPLC.

3.2.3. Oxidative Degradation

- **Procedure:** Treat the tablet powder with 5-10 mL of 3% to 30% Hydrogen Peroxide (H₂O₂). Allow the reaction to proceed at room temperature or elevated temperatures (e.g., 40°C for up to 6 hours) [1] [4].
- **Analysis:** Dilute the solution directly with the diluent and analyze by HPLC.

3.2.4. Thermal Degradation

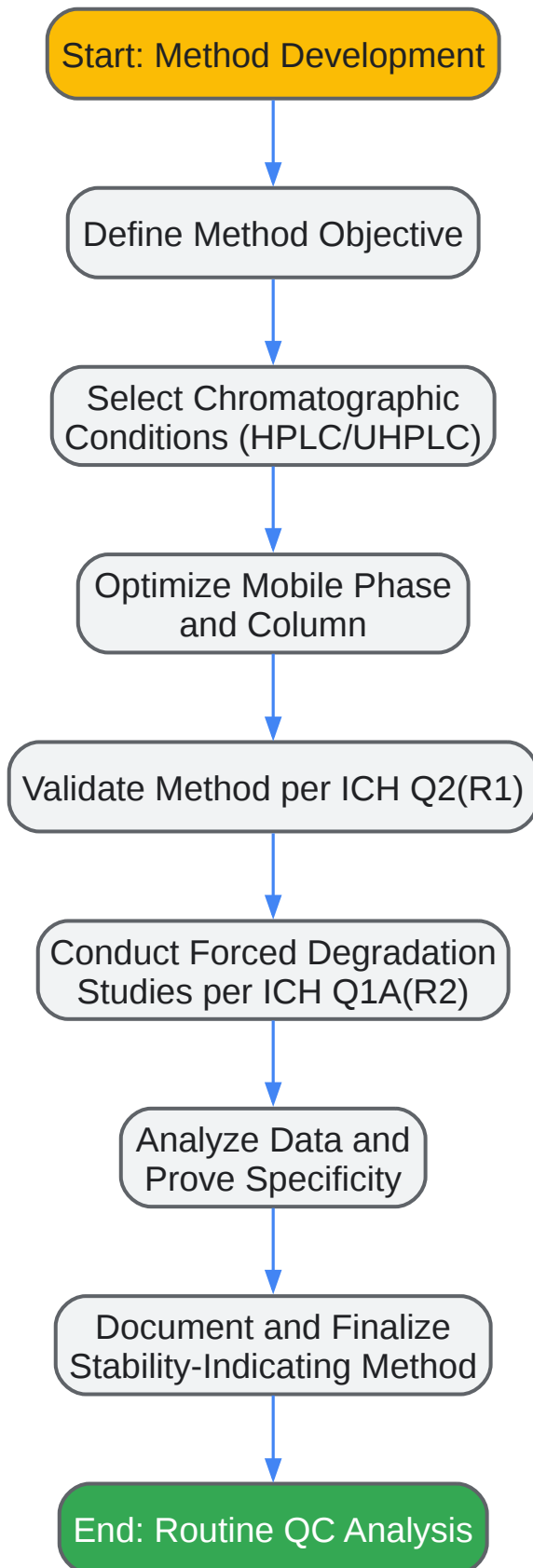
- **Procedure:** Expose the solid tablet powder to dry heat in an oven at 105°C for a specified period (e.g., 15 hours to 7 days) [1] [4].
- **Analysis:** After the stress period, prepare the sample solution as per the method and analyze by HPLC.

3.2.5. Photolytic Degradation

- **Procedure:** Expose the solid tablet powder or a thin layer of solution to a calibrated light source in a photostability chamber. The exposure should meet ICH conditions, typically providing an overall illumination of **not less than 1.2 million Lux hours** for visible light and **200 Watt hours/square meter** for UV light [4].
- **Analysis:** After exposure, prepare and analyze the sample solution by HPLC.

Workflow and Signaling Pathways

The following diagram illustrates the logical workflow for developing and validating a stability-indicating method for **Ombitasvir**.



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Discussion

The developed RP-HPLC method demonstrates excellent performance for the simultaneous analysis of **Ombitasvir** and its co-administered drugs. The validation data confirms that the method is **specific, accurate, precise, and linear** over a defined range. The forced degradation studies are critical as they confirm the **stability-indicating power** of the method. In these studies, the peak purity of **Ombitasvir** was found to pass in all stress conditions, indicating that the method is capable of resolving the drug from its degradation products without interference [1]. The short analytical run time of six minutes, as reported in one study, allows for higher sample throughput, making the method efficient for use in quality control laboratories [1].

Conclusion

The detailed protocols and application notes outlined above provide a reliable framework for the analysis of **Ombitasvir** in pharmaceutical dosage forms. The RP-HPLC method, validated as per ICH guidelines, is proven to be stability-indicating and is suitable for the routine quality control, stability testing, and forced degradation studies of **Ombitasvir**-containing products. Its ability to separate **Ombitasvir** from its degradation products ensures the accurate assessment of drug product quality and stability throughout its shelf life.

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